2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Overview
Description
“2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” is a chemical compound with the molecular formula C12H12ClNO . It is a derivative of benzofuran, a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is substituted at the 7-position with a chlorine atom and at the 2-position with a dimethyl group .Scientific Research Applications
Phototransposition and Photoaddition Reactions
- Research shows that certain dimethylbenzonitriles, when exposed to light in acetonitrile, undergo phototransposition and photoaddition reactions. This includes the formation of bicyclo[3.1.0]hex-3-en-1-yl cations and their trapping by trifluoroethanol (TFE) (Howell, Pincock, & Stefanova, 2000).
Electrosynthesis of Chromenes
- Electrolytic reduction of certain benzofurans in acetonitrile leads to the production of dimethylchromenes. This reaction is notable for its ability to perform without a proton donor, implying useful applications in synthetic chemistry (M. Tsukayama, H. Utsumi, & A. Kunugi, 1995).
Carbosulfan Degradation Studies
- The degradation kinetics of carbosulfan, a carbamate pesticide, have been studied in aqueous solutions with varying acetonitrile concentrations. Understanding these kinetics is crucial for assessing the environmental impact and behavior of such pesticides (Jiang Wei, G. Furrer, & R. Schulin, 2000).
Cyclization Reactions
- Research on cyclization reactions of certain azirines in acetonitrile has been conducted, leading to the formation of various amidrazones and triazinones. These findings are important for the development of new compounds in organic synthesis (Stanislav Chaloupka & H. Heimgartner, 1978).
Study on Container-Grown Nursery Stock
- Research on the prevention of white grub infestation in container-grown nursery stock involved the use of various chemicals, including those containing benzofuran derivatives. This study is significant for the nursery industry and pest control (D. Nielsen & R. Cowles, 1998).
Phase-Transfer Cyclization
- The cyclization of certain aryl acetonitriles under phase-transfer conditions in acetonitrile produces chromenes and benzofuranone derivatives. Such reactions are valuable for the synthesis of complex organic molecules (T. Zdrojewski, Joanna Musielak, & A. Jończyk, 2009).
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .
Mechanism of Action
Target of Action
Benzofuran derivatives are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary greatly depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran derivatives can also vary greatly. For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, they may interfere with the replication of viruses or the growth of bacteria
Result of Action
The result of the action of benzofuran derivatives can vary greatly. For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells
Biochemical Analysis
Biochemical Properties
2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives, including this compound, have been found to exhibit antimicrobial properties by interacting with bacterial enzymes and disrupting their function . This interaction often involves binding to the active site of the enzyme, inhibiting its activity and thereby preventing the growth of bacteria.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Its stability can be enhanced through proper storage conditions, such as maintaining it at room temperature and protecting it from light and moisture. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxicity becomes significant, emphasizing the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for safe and effective use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can also affect its accumulation and clearance, influencing its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(7-chloro-2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-12(2)7-9-5-8(3-4-14)6-10(13)11(9)15-12/h5-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMQOYEWSTLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)CC#N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57899-19-1 | |
Record name | 2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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